(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
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Overview
Description
(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one: is a steroidal compound with the molecular formula C19H30O It is a derivative of androstane, a type of steroid that is structurally related to testosterone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one typically involves the reduction of androstane derivatives. One common method is the reduction of 5beta-androstane-3,17-dione using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological methods. For example, the use of engineered microorganisms like Mycobacterium neoaurum has been explored for the biotransformation of phytosterols into steroidal compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions: (5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5beta-androstane-3,17-dione.
Reduction: It can be reduced to form 5beta-androstan-3beta,17beta-diol.
Substitution: It can undergo substitution reactions at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 5beta-androstane-3,17-dione.
Reduction: 5beta-androstan-3beta,17beta-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is used as an intermediate in the synthesis of other steroidal compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and research .
Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on various biological pathways. It is used to investigate the mechanisms of steroid hormone action and metabolism .
Medicine: While not directly used as a therapeutic agent, this compound is important in the development of steroid-based drugs. It serves as a precursor for the synthesis of medications used in hormone replacement therapy and other treatments .
Industry: In the industrial sector, this compound is utilized in the production of steroidal intermediates for pharmaceuticals. Its biotechnological production methods offer a sustainable approach to obtaining high-value steroidal compounds .
Mechanism of Action
The mechanism of action of (5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one involves its interaction with steroid hormone receptors and enzymes involved in steroid metabolism. It acts as a substrate for enzymes such as 5alpha-reductase, which converts it into other biologically active steroids. These metabolites can then interact with androgen receptors and other molecular targets, influencing various physiological processes .
Comparison with Similar Compounds
5beta-Androstane-3,17-dione: An oxidized form of (5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one.
3alpha-hydroxy-5beta-androstan-17-one: A hydroxylated derivative of this compound.
17beta-hydroxy-5alpha-androstan-3-one: A similar steroid with a different configuration at the 5-position .
Uniqueness: this compound is unique due to its specific configuration and functional groups, which influence its reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in steroid chemistry and biochemistry .
Properties
CAS No. |
15063-56-6 |
---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.448 |
IUPAC Name |
(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C19H30O/c1-18-9-5-7-14(18)13-12-17(20)16-6-3-4-10-19(16,2)15(13)8-11-18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16-,18-,19+/m0/s1 |
InChI Key |
XWCQCIXHSIXOAW-JLZSVDHQSA-N |
SMILES |
CC12CCCC1C3CC(=O)C4CCCCC4(C3CC2)C |
Synonyms |
5β-Androstan-6-one |
Origin of Product |
United States |
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